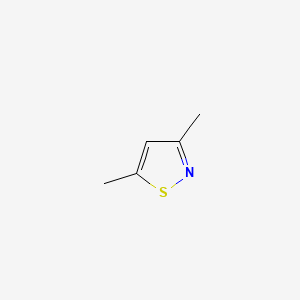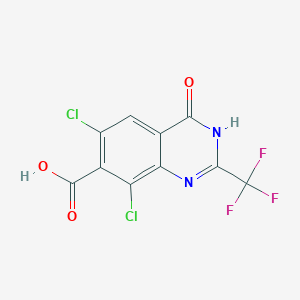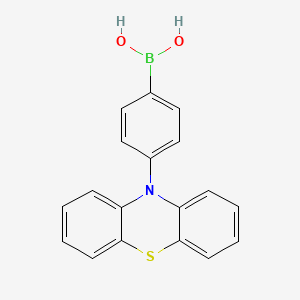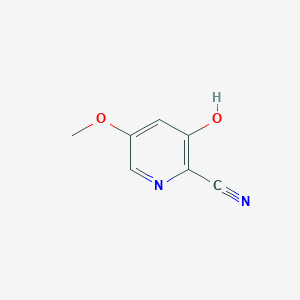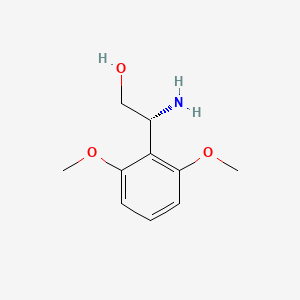
(R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2,6-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,6-dimethoxyphenyl)ethanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like ethanol . The reaction proceeds smoothly to yield the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,6-dimethoxyphenyl)ethanol often employs catalytic hydrogenation techniques. This method involves the use of a chiral catalyst to ensure the production of the ®-enantiomer with high selectivity. The process is scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,6-dimethoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
®-2-Amino-2-(2,6-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,6-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to specific biological effects. The presence of the amino and methoxy groups allows for versatile interactions with different biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2,6-dimethoxyphenyl)ethanol: The racemic mixture of the compound.
2,6-Dimethoxyphenol: A structurally similar compound with different functional groups.
2,6-Dimethoxybenzaldehyde: A precursor in the synthesis of ®-2-Amino-2-(2,6-dimethoxyphenyl)ethanol.
Uniqueness
®-2-Amino-2-(2,6-dimethoxyphenyl)ethanol is unique due to its chiral nature and the presence of both amino and methoxy groups, which provide it with distinct chemical and biological properties. Its enantiomeric purity is crucial for its specific interactions in biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,6-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-8-4-3-5-9(14-2)10(8)7(11)6-12/h3-5,7,12H,6,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
IWYHDNISHVYRAA-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)[C@H](CO)N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


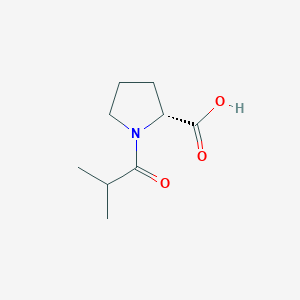
![3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B12978379.png)
![3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile](/img/structure/B12978381.png)
![6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B12978389.png)
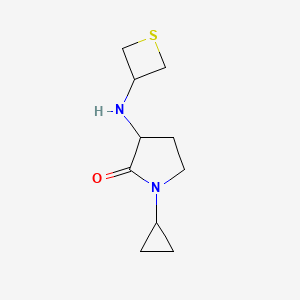
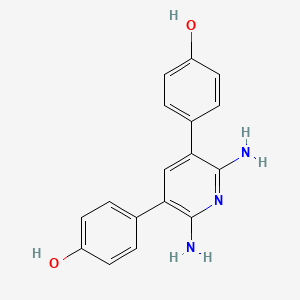
![1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12978421.png)
